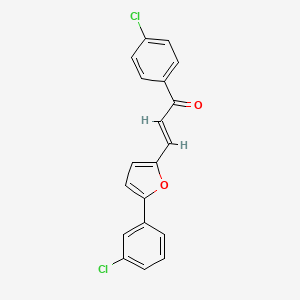
(E)-1-(苯乙烯磺酰基)-3-(2,2,2-三氟乙氧基)氮杂环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is an azetidine derivative. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are used in the synthesis of various pharmaceuticals . The compound also contains a styrylsulfonyl group and a 2,2,2-trifluoroethoxy group. Styrylsulfonyl is a type of aromatic compound that contains a sulfonyl group, and 2,2,2-trifluoroethoxy is a type of ether that contains a trifluoromethyl group .
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. The azetidine core would be a four-membered ring with one nitrogen and three carbon atoms. The styrylsulfonyl group would likely be attached to one of the carbon atoms, and the 2,2,2-trifluoroethoxy group would be attached to another carbon atom .Chemical Reactions Analysis
Azetidines, due to their ring strain, are generally reactive molecules. They can undergo various reactions, including ring-opening reactions . The presence of the styrylsulfonyl and 2,2,2-trifluoroethoxy groups would likely influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonyl and ether groups) would influence properties like solubility, melting point, boiling point, etc .科学研究应用
Photothermal Conversion and Photothermal Therapy
(E)-1-(styrylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine: (abbreviated as TTM-DPA) has been investigated for its photothermal conversion capabilities. By incorporating diphenylamine (DPA) units into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals, researchers have achieved remarkable photothermal conversion efficiencies. TTM-DPA derivatives exhibit strong near-infrared (NIR) absorbance, making them suitable for photothermal therapy applications. These organic radicals hold promise for future therapeutic interventions .
Polyphosphazene Elastomers with Low Glass Transition Temperatures
Polyphosphazene elastomers based on the TTM core have attracted interest in both biomedical and technological contexts. The addition of 2,2,2-trifluoroethoxy (CF3CH2O-) and nonfluorinated alkoxy groups (such as CH3CH2O-, CH3CH2CH2O-, or CH3CH2CH2CH2O-) results in elastomers with exceptionally low glass transition temperatures (ranging from -60 to -90 °C). These materials are being explored for cardiovascular and dental applications .
Electrolyte Solvent for High-Energy Density Li-ion Batteries
In the realm of energy storage, 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON), a fluorinated nitrile compound closely related to our target compound, has been introduced as an electrolyte solvent for high-energy density Li-ion batteries. Its high oxidative stability, low volatility, and non-flammability make it a promising candidate for enhancing battery performance .
Drug Nanocarriers and 19F MRI Contrast Agents
Fluorinated hyperbranched polyether copolymers, inspired by the trifluoroethoxy side groups, have been designed and synthesized. These copolymers serve dual purposes: as drug nanocarriers and 19F MRI contrast agents. Their tunable composition and architecture allow for efficient nanoparticle formation, drug loading, and imaging applications .
Hydrolytically Stable Alternatives to Heteroaryl Chlorides
The trifluoroethoxy moiety has been explored as a hydrolytically stable alternative to heteroaryl chlorides. Researchers have investigated 2,2,2-trifluoroethoxy aromatic heterocycles, which exhibit excellent stability under hydrolytic conditions. These compounds find relevance in synthetic chemistry and materials science .
Controlling Intramolecular Charge Transfer in Donor–Acceptor Molecules
TTM-DPA derivatives provide insights into donor engineering. By varying the number and position of DPA units, researchers can fine-tune intramolecular charge transfer (ICT) interactions in donor–acceptor (D–A) molecules. This knowledge contributes to the design of novel functional materials for optoelectronics and beyond .
属性
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3S/c14-13(15,16)10-20-12-8-17(9-12)21(18,19)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQCGDHGAICEIY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2656860.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-cyclopentylacetamide](/img/structure/B2656864.png)

![N-butyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide](/img/structure/B2656866.png)

![3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2656870.png)


![N-(4-methylbenzyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2656873.png)



![N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2656882.png)